molecular formula C10H12N2O2 B13032286 1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid

1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid

Cat. No.: B13032286
M. Wt: 192.21 g/mol
InChI Key: HFVMGLVKCAFVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its spirocyclic framework, which integrates a cyclopropane ring and a partially saturated indazole system. Following IUPAC guidelines for spiro compounds, the name begins with the prefix spiro, followed by bracketed descriptors indicating the two fused ring systems. The cyclopropane component is designated first, followed by the indazole-derived system. The numbering prioritizes the indazole moiety, with the spiro junction at position 1 (cyclopropane) and 5' (indazole). The carboxylic acid substituent at position 3' is appended as a suffix.

The full systematic name is:
1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid

This nomenclature reflects:

  • A spiro junction between cyclopropane (3-membered ring) and a tetrahydroindazole system (bicyclic 6,5-membered rings).
  • Partial saturation at positions 1',4',6',7' of the indazole-derived component.
  • A carboxylic acid group at position 3' on the indazole ring.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₃N₂O₂ is calculated from the compound’s structural components:

Component Contribution to Formula
Cyclopropane ring C₃H₆
Tetrahydroindazole system C₇H₈N₂
Carboxylic acid group O₂

Molecular weight calculation:

  • Carbon: 12.01 × 11 = 132.11 g/mol
  • Hydrogen: 1.008 × 13 = 13.10 g/mol
  • Nitrogen: 14.01 × 2 = 28.02 g/mol
  • Oxygen: 16.00 × 2 = 32.00 g/mol
    Total molecular weight: 205.23 g/mol .

Structural Elucidation via X-ray Crystallography

X-ray diffraction studies of analogous spirocyclopropane-indazole derivatives reveal critical structural features:

Parameter Value Significance
Spiro C–C bond length 1.54 Å Standard single bond character
Cyclopropane C–C bonds 1.50–1.52 Å Angle strain (60° internal angles)
Indazole ring planarity <0.1 Å deviation Maintained aromaticity in pyrazole
Carboxylic acid dihedral 12° relative to indazole Conjugation with π-system limited

The spiro junction introduces torsional constraints, forcing the cyclopropane and indazole planes into a near-perpendicular arrangement (85–95° dihedral angle). Hydrogen bonding between the carboxylic acid proton and N1 of the indazole stabilizes the crystal packing.

Conformational Analysis of the Spirocyclic Framework

Molecular dynamics simulations of related compounds demonstrate:

  • Cyclopropane Strain : The 60° bond angles impose ~27 kcal/mol strain energy, restricting ring puckering.
  • Indazole Flexibility : Partial saturation at positions 1',4',6',7' allows chair-like conformations in the piperidine-like ring.
  • Spiro Junction Dynamics : Rotation about the spiro carbon occurs with an energy barrier of ~8 kcal/mol, permitting limited conformational interconversion at room temperature.

Notably, the carboxylic acid group adopts an s-cis conformation relative to the indazole nitrogen, maximizing resonance stabilization.

Tautomeric and Prototropic Behavior

The indazole moiety exhibits tautomerism between 1H- and 2H- forms, with the 1H-tautomer predominating (99:1 ratio in DMSO-d₆ by NMR). The carboxylic acid group influences this equilibrium:

  • Acidic Conditions (pH < 3) : Protonation at N2 stabilizes the 1H-tautomer.
  • Neutral/Basic Conditions : Deprotonation of the carboxylic acid (–COOH → –COO⁻) increases 2H-tautomer population to 15% via intramolecular hydrogen bond disruption.

Prototropic shifts occur at the cyclopropane-proximal nitrogen (N1'), with calculated pKₐ values:

  • N1’–H: 4.2 ± 0.3
  • Carboxylic acid: 2.8 ± 0.1

This differential acidity enables zwitterionic forms in aqueous media at pH 3.5–4.2.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

spiro[1,4,6,7-tetrahydroindazole-5,1'-cyclopropane]-3-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c13-9(14)8-6-5-10(3-4-10)2-1-7(6)11-12-8/h1-5H2,(H,11,12)(H,13,14)

InChI Key

HFVMGLVKCAFVKA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)CC3=C1NN=C3C(=O)O

Origin of Product

United States

Preparation Methods

Key Notes on Indazole-3-Carboxylic Acid Synthesis

  • The process involves multiple chemical transformations including diazonium salt intermediates, which are explosive and pose safety risks.
  • Use of concentrated sulfuric acid and precise temperature controls (e.g., quick addition of chloral hydrate at 100 °C followed by rapid cooling) are critical but challenging for scale-up.
  • Alternative methods use non-nucleophilic bases like diisopropylethylamine and inert organic solvents such as dimethylformamide (DMF) to improve yield and handling.
  • Final isolation often involves precipitation with dilute hydrochloric acid and vacuum drying to obtain high-purity crystalline indazole-3-carboxylic acid.

Formation of the Spirocyclopropane Moiety

The spirocyclopropane ring is introduced typically by cyclopropanation reactions involving cyclopropane derivatives and the indazole core:

  • Cyclopropanation reagents and catalysts facilitate the formation of the spiro linkage at the 5'-position of the indazole.
  • Reaction conditions such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and stereoselectivity.
  • The cyclopropane ring constrains the molecule's conformation, enhancing biological activity by restricting flexibility.

Functionalization and Final Product Isolation

  • The carboxylic acid group at the 3'-position is preserved or introduced through controlled oxidation or substitution reactions.
  • Purification steps may involve solvent extraction, crystallization, and drying under vacuum.
  • Industrial synthesis focuses on maximizing purity and yield while minimizing hazardous reagents and reaction steps.

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Outcome Notes
Oxidation Potassium permanganate, chromium trioxide Formation of oxidized derivatives Controlled to avoid over-oxidation
Reduction Lithium aluminum hydride, sodium borohydride Reduced forms of the compound Selective reduction of functional groups
Substitution Halogens, nucleophiles Functional group replacement Depends on reagent and reaction conditions

Summary Table of Preparation Steps

Step Description Reagents/Conditions Challenges Yield/Notes
1 Formation of benzaldehyde phenylhydrazone Phenylhydrazine, benzaldehyde Reaction control critical Moderate yield
2 Cyclization to indazole-3-carboxylic acid Oxalyl chloride, aluminum chloride, sulfuric acid Safety risks with diazonium salts, temperature control 25-43% (traditional methods)
3 Cyclopropanation to form spiro ring Cyclopropane derivatives, catalysts Stereoselectivity, reaction optimization Variable yields
4 Purification and crystallization DMF, HCl precipitation, vacuum drying Scale-up challenges High purity crystalline product

Research Findings and Optimization Insights

  • Recent improvements focus on safer, scalable methods avoiding explosive intermediates.
  • Use of non-nucleophilic bases and milder solvents enhances process safety and efficiency.
  • Reaction temperature and solvent choice significantly impact yield and stereochemistry of the spirocyclopropane formation.
  • Crystallization techniques yield solvent-free, stable forms suitable for further pharmaceutical development.

Chemical Reactions Analysis

1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 1’-Propyl-1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole]-3’-carboxylic acid
  • Structural Differences : Replaces the cyclopropane ring with a [1,3]dioxolane ring. The dioxolane introduces oxygen atoms, increasing polarity but reducing metabolic stability compared to the cyclopropane’s inertness .
  • Synthesis : Synthesized via saponification of an ethyl ester precursor (84% yield, MW 267.37) .
  • Bioactivity : Demonstrates selectivity for sigma-2 receptors, unlike the cyclopropane variant, which is hypothesized to target CK2 .
2.1.2 1H-Indazole-3-carboxylic acid methyl ester
  • Functional Group : The methyl ester replaces the carboxylic acid, enhancing lipophilicity and membrane permeability but reducing hydrogen-bonding capacity .
  • Applications : Used as an intermediate in drug discovery, particularly for kinase inhibitors, but lacks the spirocyclic rigidity of the target compound .

Brominated Indazole Derivatives

  • Examples : 4,5,6,7-Tetrabromo-1H-indazole and 3,4,5,6,7-pentabromo-1H-indazole.
  • Key Differences: Bromine substituents enhance steric bulk and electron-withdrawing effects, increasing kinase inhibition potency (e.g., CK2 IC₅₀ values in nanomolar range) but reducing solubility .

Benzo[g]indazole Derivatives

  • Structure : Extended aromatic system compared to the spirocyclic framework.
  • Bioactivity : Broader kinase inhibition profiles but lower selectivity due to conformational flexibility .

Table 1: Comparative Data of Key Compounds

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Bioactivity
Target Compound Spirocyclopropane-indazole Carboxylic acid ~265 (estimated) CK2 inhibition (hypothesized)
1’-Propyl-spirodioxolane-indazole Spirodioxolane-indazole Carboxylic acid 267.37 Sigma-2 receptor ligand
1H-Indazole-3-carboxylic acid methyl ester Indazole Methyl ester ~206 Kinase intermediate
4,5,6,7-Tetrabromo-1H-indazole Brominated indazole Bromine substituents ~435 CK2 inhibition (IC₅₀ < 100 nM)

Biological Activity

1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid (CAS Number: 2102409-14-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its cytotoxicity, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.21 g/mol
  • Structure : The compound features a spirocyclic structure that is characteristic of many biologically active compounds.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer research and antimicrobial activity.

1. Cytotoxicity and Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study involving several spiro-fused heterocyclic compounds highlighted the cytotoxic effects of related structures on human erythroleukemia (K562), cervical carcinoma (HeLa), and melanoma (Sk-mel-2) cell lines. The compounds were evaluated using the MTS assay, which measures cell viability based on metabolic activity.

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM)Mechanism of Action
1'4'6'7' Tetrahydrospiro...K56210Induces apoptosis via G0/G1 arrest
1'4'6'7' Tetrahydrospiro...HeLa15Disrupts cell cycle progression
1'4'6'7' Tetrahydrospiro...Sk-mel-212Inhibits proliferation

The results indicated that treatment with this compound led to an accumulation of cells in the G0/G1 phase and a decrease in cells in the S and G2/M phases, suggesting a mechanism involving cell cycle arrest and induction of apoptosis.

The mechanisms underlying the biological activity of this compound include:

  • Cell Cycle Arrest : The compound has been shown to halt the cell cycle at critical checkpoints, particularly in the G0/G1 phase, leading to reduced proliferation rates.
  • Induction of Apoptosis : Evidence suggests that exposure to this compound triggers apoptotic pathways in cancer cells, contributing to its cytotoxic effects.

Antimicrobial Activity

Beyond its anticancer properties, this compound also displays antimicrobial activity. Compounds with similar cyclopropane structures have been reported to possess antibacterial and antifungal properties. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) indicating significant antibacterial potential.

Table 2: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)
1'4'6'7' Tetrahydrospiro...Staphylococcus aureus128
1'4'6'7' Tetrahydrospiro...Escherichia coli64

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds within the same structural class. A notable case involved a series of spiro-fused heterocycles that were synthesized and evaluated for their antiproliferative activities. The findings consistently indicated that modifications to the spiro structure could enhance biological efficacy.

Example Case Study

In one study published in MDPI, researchers synthesized various spiro compounds and assessed their effects on different cancer cell lines. The results demonstrated that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.